molecular formula C15H10BrN3O B263700 5-bromo-N-(8-quinolinyl)nicotinamide

5-bromo-N-(8-quinolinyl)nicotinamide

Cat. No. B263700
M. Wt: 328.16 g/mol
InChI Key: ZQSXDZKZFCDQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(8-quinolinyl)nicotinamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(8-quinolinyl)nicotinamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(8-quinolinyl)nicotinamide vary depending on the specific application. In anti-cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In neurological research, it has been shown to protect neurons from damage and improve cognitive function. In fluorescent dye development, it has been used to label and detect specific biological molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(8-quinolinyl)nicotinamide in lab experiments is its unique structure and properties, which make it a promising candidate for various research applications. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using 5-bromo-N-(8-quinolinyl)nicotinamide is its potential toxicity, which can affect the accuracy and reproducibility of experimental results.

Future Directions

There are many future directions for research involving 5-bromo-N-(8-quinolinyl)nicotinamide. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-(8-quinolinyl)nicotinamide and its potential use in the treatment of neurological disorders. Finally, there is potential for the development of new fluorescent dyes and imaging techniques based on this compound.

Synthesis Methods

The synthesis of 5-bromo-N-(8-quinolinyl)nicotinamide involves the reaction of 8-aminoquinoline with 5-bromo-2-chloronicotinoyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure 5-bromo-N-(8-quinolinyl)nicotinamide.

Scientific Research Applications

5-bromo-N-(8-quinolinyl)nicotinamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 5-bromo-N-(8-quinolinyl)nicotinamide has been used in the development of fluorescent dyes for imaging and detection of biological molecules.

properties

Molecular Formula

C15H10BrN3O

Molecular Weight

328.16 g/mol

IUPAC Name

5-bromo-N-quinolin-8-ylpyridine-3-carboxamide

InChI

InChI=1S/C15H10BrN3O/c16-12-7-11(8-17-9-12)15(20)19-13-5-1-3-10-4-2-6-18-14(10)13/h1-9H,(H,19,20)

InChI Key

ZQSXDZKZFCDQSE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CN=C3)Br)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CN=C3)Br)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.